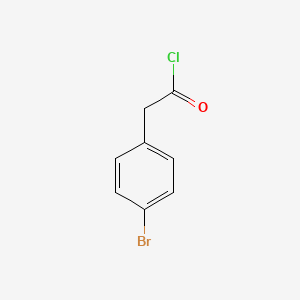

4-Bromophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVBNWUUKLBHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191297 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37859-24-8 | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037859248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetyl chloride, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromophenylacetyl chloride CAS number

An In-depth Technical Guide to 2-(4-Bromophenyl)acetyl chloride

For Research, Scientific, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)acetyl chloride (CAS No. 37859-24-8), a pivotal reagent in synthetic organic chemistry.[1][2][3][4] This document delineates its chemical identity, physicochemical properties, and critical safety and handling protocols. It further explores the common synthetic pathways for its preparation, delves into the mechanistic principles of its reactivity, and highlights its significant applications as a versatile intermediate, particularly in the synthesis of pharmaceuticals and other complex organic molecules. Detailed experimental protocols and visual diagrams are included to provide both theoretical understanding and practical guidance for laboratory applications.

Chemical Identity and Physicochemical Properties

2-(4-Bromophenyl)acetyl chloride, also known as 4-bromophenylacetic acid chloride, is an acyl chloride derivative of 4-bromophenylacetic acid.[2][3] Its structure features a phenyl ring substituted with a bromine atom at the para position, attached to an acetyl chloride moiety. This bifunctional nature—a reactive acyl chloride group and a brominated aromatic ring suitable for cross-coupling reactions—makes it a valuable building block in multi-step syntheses.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)acetyl chloride

| Property | Value | Source(s) |

| CAS Number | 37859-24-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrClO | [1][2][3] |

| Molecular Weight | 233.49 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Pungent | [1] |

| Density | 1.573 - 1.589 g/mL at 25 °C | [1][3][4] |

| Melting Point | ~30-32 °C | [1] |

| Boiling Point | 180-185 °C at 10 mmHg; ~220 °C at 760 mmHg | [1][4] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane) | [1] |

| Refractive Index | 1.572 | [1] |

Safety and Handling

As with all acyl chlorides, 2-(4-Bromophenyl)acetyl chloride is a corrosive and hazardous compound that requires stringent safety measures.

-

Hazard Identification : It is classified as corrosive and causes severe skin burns and eye damage.[1][5] It is also harmful if swallowed.[1] The compound reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE) : When handling this reagent, it is mandatory to use a chemical fume hood.[6] Essential PPE includes:

-

Handling and Storage : The reagent should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a cool, dry place away from moisture and incompatible materials like bases, water, and strong oxidizing agents.[1][6] Recommended storage temperature is often between 2-8°C.[1]

-

First Aid Measures :

-

Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[5][6]

-

Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][6]

-

Inhalation : Move the individual to fresh air.[5]

-

In all cases of exposure, seek immediate medical attention.[1][5][6]

-

Synthesis and Manufacturing

The most direct and common laboratory-scale synthesis of 2-(4-Bromophenyl)acetyl chloride involves the chlorination of its corresponding carboxylic acid, 4-bromophenylacetic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthetic Pathway Overview

The conversion from the carboxylic acid to the acyl chloride is a standard and efficient transformation. Thionyl chloride is often used due to the convenient removal of byproducts (SO₂ and HCl) as gases, which drives the reaction to completion.[7]

Caption: Fig 1. Synthesis of 2-(4-Bromophenyl)acetyl chloride.

Detailed Experimental Protocol

This protocol is illustrative and should be performed by trained personnel with appropriate risk assessments.

Objective: To synthesize 2-(4-Bromophenyl)acetyl chloride from 4-bromophenylacetic acid.

Materials:

-

4-Bromophenylacetic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0 eq, used in excess)[8]

-

Anhydrous Toluene (as solvent, optional)

-

Dry glassware

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser fitted with a gas outlet bubbler (to vent HCl and SO₂ into a basic solution)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask with a stir bar and reflux condenser under an inert atmosphere (e.g., Nitrogen).

-

Charging the Flask: Charge the flask with 4-bromophenylacetic acid (1.0 eq).

-

Addition of Reagent: Carefully add thionyl chloride (2.0 eq) to the flask at room temperature. The reaction may begin to effervesce as gaseous byproducts are formed.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, or until the evolution of gas ceases, indicating the reaction is complete.[8]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[8] To protect the vacuum pump from corrosive gases, a cold trap (liquid nitrogen) or a gas trap containing a basic solution is highly recommended.[9]

-

The crude 2-(4-Bromophenyl)acetyl chloride is often obtained as a liquid and is typically used in the next synthetic step without further purification.[9] If necessary, purification can be achieved by vacuum distillation.

-

Chemical Reactivity and Mechanistic Insights

The high reactivity of 2-(4-Bromophenyl)acetyl chloride is dominated by the electrophilic nature of the carbonyl carbon.[10] This carbon is highly susceptible to attack by nucleophiles, leading to a nucleophilic acyl substitution reaction.

General Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism.[10][11][12]

-

Addition: The nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[10][12]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group. The chloride ion then deprotonates the nucleophile, yielding the final product and HCl.[10][12][13]

This reactivity allows for the facile synthesis of various derivatives:

-

Hydrolysis: Reaction with water yields the parent carboxylic acid, 4-bromophenylacetic acid.[11]

-

Alcoholysis: Reaction with an alcohol (R-OH) forms an ester.[11]

-

Aminolysis: Reaction with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂-NH) produces a primary, secondary, or tertiary amide, respectively.[11]

Caption: Fig 2. Core reactivity of 2-(4-Bromophenyl)acetyl chloride.

Applications in Research and Drug Development

2-(4-Bromophenyl)acetyl chloride is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure is a common motif in medicinal chemistry, and its dual reactivity allows for the construction of complex molecular architectures.

-

Precursor to Bromfenac Sodium: While not a direct reaction, the related "4-bromobenzoyl chloride" moiety is a key component in a patented synthesis of Bromfenac sodium, a non-steroidal anti-inflammatory drug (NSAID) used in ophthalmic solutions.[14] The phenylacetyl structure is a common pharmacophore.

-

Intermediate for API Synthesis: 4-Bromophenylacetic acid, the precursor to the title compound, is identified as a key starting material for several drugs, including Bilastine (an antihistamine) and Macitentan (an endothelin receptor antagonist).[15][16] The conversion to the highly reactive acyl chloride is a standard step to facilitate amide bond formation, a crucial reaction in building these larger drug molecules.

-

Scaffold for Library Synthesis: In drug discovery, the compound serves as an excellent scaffold. The acyl chloride handle can be reacted with a diverse library of amines or alcohols to quickly generate a large number of amide or ester derivatives. Subsequently, the bromine atom can be functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of chemical space around the phenyl ring. This two-vector diversification strategy is highly efficient for structure-activity relationship (SAR) studies.

Conclusion

2-(4-Bromophenyl)acetyl chloride is a high-value chemical intermediate with well-defined properties and reactivity. Its primary utility lies in its ability to readily acylate nucleophiles, forming stable amide and ester bonds that are fundamental to the structure of numerous pharmaceuticals. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical industry. The strategic position of both the acyl chloride and the aryl bromide functionalities ensures its continued relevance as a versatile building block in the synthesis of complex, biologically active molecules.

References

-

(4-BROMO-PHENYL)-ACETYL CHLORIDE - ChemBK. (2024-04-09). Available from: [Link]

-

An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate - Quick Company. Available from: [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps. Available from: [Link]

-

2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc. (2025-08-24). Available from: [Link]

- CN106957237B - A method of synthesis bromfenac sodium - Google Patents.

-

Addition & Elimination Reactions in Acyl Chlorides - Chemistry LibreTexts. (2023-01-22). Available from: [Link]

-

Procedure - Organic Syntheses. Available from: [Link]

-

Acid Chloride Reactions (General Mechanism) - YouTube. (2022-01-31). Available from: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available from: [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride : r/Chempros - Reddit. (2025-03-31). Available from: [Link]

-

Instructional Model to Teach Clinically Relevant Medicinal Chemistry - PMC. Available from: [Link]

-

nucleophilic addition / elimination in the reactions of acyl chlorides - Chemguide. Available from: [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011-05-06). Available from: [Link]

-

4-CHLOROPHENYLACETYL CHLORIDE MSDS CAS-No.: 25026-34-0 MSDS - Loba Chemie. (2018-12-28). Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. youtube.com [youtube.com]

- 14. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]

- 15. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 16. 1878-68-8|4-Bromophenylacetic acid|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of 4-Bromophenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromophenylacetyl chloride is a pivotal reagent in organic synthesis, valued for its high reactivity as a functionalized acyl chloride. Its role as a building block in the creation of complex molecules, particularly in the pharmaceutical and agrochemical industries, necessitates a thorough understanding of its physical and chemical characteristics. This guide provides a comprehensive overview of the essential physical properties of this compound, offering insights into its handling, stability, and application. We will delve into its structural and physicochemical parameters, reactivity profile, and provide actionable protocols for its synthesis and characterization.

Core Molecular and Physical Identifiers

This compound, systematically named 2-(4-bromophenyl)acetyl chloride, is a derivative of phenylacetic acid. The presence of a bromine atom on the phenyl ring and a highly reactive acetyl chloride functional group dictates its chemical behavior and physical state.

| Property | Value | Source(s) |

| Chemical Name | 2-(4-Bromophenyl)acetyl chloride | [1] |

| Synonyms | (4-Bromophenyl)acetyl chloride, p-Bromophenylacetyl chloride | [2] |

| CAS Number | 37859-24-8 | [3] |

| Molecular Formula | C₈H₆BrClO | [2] |

| Molecular Weight | 233.49 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are crucial for its storage, handling, and use in reactions. These parameters influence solvent choice, reaction temperature, and purification methods.

| Physical Property | Value | Remarks | Source(s) |

| Melting Point | 30-32 °C | May exist as a low-melting solid or a liquid at ambient temperatures. | [3] |

| Boiling Point | 284.6 °C | At 760 mmHg (atmospheric pressure). | [4] |

| 180-185 °C | At 10 mmHg. | [5] | |

| Density | 1.573 g/mL | At 25 °C. | [5] |

| Flash Point | >110 °C | [5] | |

| Solubility | Soluble in ethanol, chloroform, and dichloromethane. | Reacts violently with water. | [3] |

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This high reactivity makes it an excellent acylating agent but also necessitates careful handling.

Inherent Reactivity of the Acyl Chloride Group

The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis.

Caption: Electrophilic carbonyl carbon in an acyl chloride.

Hydrolysis: A Critical Consideration

This compound reacts vigorously and exothermically with water and other protic solvents in a process known as hydrolysis. This reaction yields 4-bromophenylacetic acid and hydrochloric acid. The HCl gas produced is responsible for the fuming appearance of the compound in moist air. This high sensitivity to moisture mandates that all handling and reactions be conducted under anhydrous (dry) conditions.

Stability and Storage

Due to its reactivity with atmospheric moisture, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). Refrigeration at 2-8°C is recommended to minimize decomposition over time.[3] Incompatible materials to avoid include water, alcohols, bases, and strong oxidizing agents.

Synthesis and Preparation

This compound is typically synthesized from its corresponding carboxylic acid, 4-bromophenylacetic acid, by reaction with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation due to the clean nature of the byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.

Experimental Protocol: Synthesis from 4-Bromophenylacetic Acid

Objective: To prepare this compound from 4-bromophenylacetic acid using thionyl chloride.

Materials:

-

4-Bromophenylacetic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous benzene (or another inert solvent like dichloromethane)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Distillation apparatus for vacuum distillation

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenylacetic acid (1 equivalent).

-

Under a fume hood, carefully add an excess of thionyl chloride (approximately 2 equivalents). An inert solvent such as anhydrous benzene may also be added.[6]

-

Attach the reflux condenser, ensuring a drying tube is in place to protect the reaction from atmospheric moisture.

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure.[6]

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Synthesis workflow for this compound.

Characterization and Quality Control

Confirming the identity and purity of this compound is essential before its use in subsequent reactions. Standard analytical techniques are employed for this purpose.

Experimental Protocol: Melting Point Determination for a Moisture-Sensitive Compound

Objective: To accurately determine the melting point of this compound while minimizing exposure to atmospheric moisture.

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Glove box or a dry, inert atmosphere environment

-

Mortar and pestle (if the sample is solid)

Procedure:

-

Perform all sample manipulations inside a glove box or under a stream of dry, inert gas.

-

If the sample is a solid at room temperature, finely powder a small amount using a mortar and pestle.

-

Pack the dry capillary tube with the powdered sample to a height of 2-3 mm.

-

If the sample is a liquid that freezes near its melting point, the capillary can be cooled before introducing the sample to induce solidification.

-

Seal the open end of the capillary tube using a flame. This is a critical step to prevent the ingress of moisture during heating.

-

Place the sealed capillary tube into the melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.

-

A sharp melting range (typically < 2°C) is indicative of a pure compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and maintain product integrity.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling fumes, which are corrosive to the respiratory tract.

-

Skin and Eye Contact: The compound causes severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Fire and Explosion: While not highly flammable, it can decompose upon heating to produce toxic fumes, including hydrogen bromide and hydrogen chloride. Use a dry chemical, carbon dioxide, or foam fire extinguisher. Do not use water.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a non-protic solvent and then slowly adding to an alcohol to convert it to a less reactive ester is a common practice before disposal.

Conclusion

This compound is a valuable and highly reactive intermediate in organic synthesis. A comprehensive understanding of its physical properties, including its melting and boiling points, density, and solubility, is fundamental for its effective and safe utilization. Its pronounced reactivity, particularly its sensitivity to moisture, dictates stringent handling and storage protocols. The synthetic and analytical procedures outlined in this guide provide a framework for researchers and professionals to confidently work with this important chemical compound, enabling its successful application in the development of new chemical entities.

References

-

Chemsrc. 2-(4-Bromophenyl)acetyl chloride. [Link]

-

He, W., Zhang, R., & Cai, M. (2017). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. RSC Advances, 7(53), 33434-33438. Supporting Information. [Link]

-

Organic Syntheses. (2014). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [Link]

-

ResearchGate. FT-IR spectra of 4-bromophenacyl bromide... [Link]

-

Mansour, E. M. (2021). experiment (1) determination of melting points. [Link]

-

Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances, 5(102), 84159-84164. Supporting Information. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Stanford Research Systems. Melting Point Determination. [Link]

-

The Royal Society of Chemistry. (2018). Supporting information. [Link]

-

University of Missouri–St. Louis. Experiment 1 - Melting Points. [Link]

-

ChemBK. (4-BROMO-PHENYL)-ACETYL CHLORIDE. [Link]

-

PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

NIST WebBook. 4-Bromophenylacetic acid. [Link]

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

-

Brainly.in. Procedure for the preparation of acid chloride from phenylacetic acid using thionyl chloride. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

-

SpectraBase. Ethyl 4-bromophenylacetate - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 4-Chlorophenylacetyl chloride. [Link]

-

PubChem. 4-Fluorophenylacetyl chloride. [Link]

-

Journal of Chemical and Pharmaceutical Research. An overview on Common Organic Solvents and their Toxicity. [Link]

-

University of Rochester. Solvents and Polarity. [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

An In-Depth Technical Guide to 4-Bromophenylacetyl Chloride

This guide provides a comprehensive technical overview of 4-Bromophenylacetyl chloride (BPAC), a critical reagent and intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document delves into the molecule's structural and physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Modern Synthesis

This compound, with the CAS Number 37859-24-8, is a highly reactive acyl chloride that serves as a versatile building block in organic chemistry.[1][2][3] Its utility stems from the presence of two key reactive sites: the acyl chloride group and the bromine atom on the phenyl ring. The acyl chloride functionality allows for facile introduction of the 4-bromophenylacetyl moiety via nucleophilic acyl substitution reactions.[4][5] The bromo-substituent, in turn, provides a handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. These dual functionalities make BPAC an invaluable intermediate in the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs), dyes, and pesticides.[1]

Physicochemical and Structural Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C8H6BrClO | [1][2] |

| Molecular Weight | 233.49 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 180-185 °C at 10 mmHg | [1][3] |

| Density | 1.573 - 1.589 g/cm³ at 25 °C | [1][3] |

| Refractive Index | 1.572 | [1] |

| CAS Number | 37859-24-8 | [1][2][3] |

The structural formula of this compound is characterized by a benzene ring substituted with a bromine atom at the para position and an acetyl chloride group.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The most prevalent laboratory and industrial synthesis of this compound involves the reaction of 4-bromophenylacetic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][7][8] Other reagents such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) can also be employed.[9]

The use of thionyl chloride is often preferred due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies the purification of the desired acyl chloride.[7][9] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism with Thionyl Chloride:

-

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.

-

A chloride ion is expelled and subsequently attacks the carbonyl carbon.

-

This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a chlorosulfite leaving group.

-

The unstable chlorosulfite group decomposes to sulfur dioxide gas and a chloride ion.

Caption: General mechanism of nucleophilic acyl substitution with this compound.

In the context of drug development, this compound is a key starting material for the synthesis of various pharmaceuticals. For instance, it can be a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. [10][11]The bromo-substituent can be further functionalized using reactions like Suzuki or Heck coupling to build more complex molecular scaffolds.

Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons (typically in the 7-8 ppm region) and the methylene protons adjacent to the carbonyl group (around 4 ppm).

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the methylene carbon.

-

IR Spectroscopy: A strong absorption band in the region of 1780-1815 cm⁻¹ is characteristic of the C=O stretch of an acyl chloride.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic fragmentation pattern, including the isotopic pattern for bromine.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling. [12]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection. [1][12]* Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. [12]Avoid breathing vapors or mist. [12]Prevent contact with skin and eyes. [12]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13]Keep away from water and moisture to prevent hydrolysis. [12]* First Aid:

-

In case of eye contact, rinse immediately with plenty of water and seek medical advice. [1][12] * In case of skin contact, wash off immediately with plenty of water. [12] * If inhaled, move to fresh air. [13] * If swallowed, do NOT induce vomiting and seek immediate medical attention. [12] Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use. [12][13][14]

-

References

-

ChemBK. (2024, April 9). (4-BROMO-PHENYL)-ACETYL CHLORIDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.1: "Nucleophilic Acyl Substitution". Retrieved from [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Chemsrc. (2025, August 24). 2-(4-Bromophenyl)acetyl chloride. Retrieved from [Link]

-

ChemistryStudent. Acyl Chlorides (A-Level). Retrieved from [Link]

-

YouTube. (2019, January 19). Nucleophilic Acyl Substitution Reactivity Chemistry (Acyl Chloride Acid Anhydride Esther Amide). Retrieved from [Link]

-

ResearchGate. 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from [Link]

-

KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemguide. converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

YouTube. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). Retrieved from [Link]

-

Wikipedia. 4-Bromophenylacetic acid. Retrieved from [Link]

-

PubChem. 4-Chlorophenylacetyl bromide. Retrieved from [Link]

-

Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

- Google Patents. CN106957237B - A method of synthesis bromfenac sodium.

-

Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]

-

PrepChem.com. Synthesis of (i) o-Bromophenylacetyl chloride. Retrieved from [Link]

-

Dalal Institute. Reaction Mechanism: Structure and Reactivity. Retrieved from [Link]

-

PubMed. Kinetics and mechanisms of bromine chloride reactions with bromite and chlorite ions. Retrieved from [Link]

-

PubChem. 2-Bromophenylacetyl chloride. Retrieved from [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure ?. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

YouTube. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

UCLA – Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (4-Bromo-phenyl)-acetyl chloride | CymitQuimica [cymitquimica.com]

- 3. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 11. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

4-Bromophenylacetyl chloride molecular weight

Investigating Compound Properties

I'm currently focused on the initial phase. My priority is to pin down the molecular weight and key physicochemical characteristics of 4-Bromophenylacetyl chloride. I'm deep into a comprehensive search to uncover its chemical formula, density, melting point, and boiling point to establish a solid foundation.

Exploring Synthesis & Reactivity

My next move is to look at the synthesis of this compound. I'm focusing on its reactivity and how it's made, especially the reactions of 4-bromophenylacetic acid with thionyl or oxalyl chloride. I'm also digging into its behavior as an acylating agent and stability under different conditions. I also plan to find its applications in pharmaceuticals and other bioactive molecules.

Defining Molecular Weight & Properties

I'm now zeroing in on the molecular weight and physicochemical data, starting with the formula, density, melting, and boiling points. Simultaneously, I'm examining its common synthesis pathways, especially the reactions with thionyl chloride and oxalyl chloride and its reactivity. I'm also delving into its use in pharmaceuticals, analyzing it to discover typical analytical techniques, and safety protocols for proper handling. Finally, I will compile this information into a thorough technical guide with citations.

An In-depth Technical Guide on the Safe Handling of 4-Bromophenylacetyl Chloride

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols and data associated with 4-Bromophenylacetyl chloride (CAS No: 37859-24-8), a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and mitigating the inherent risks associated with this corrosive and reactive compound.

Section 1: Understanding the Inherent Hazards of this compound

This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its utility in organic synthesis is derived from its reactive acyl chloride functional group. However, this reactivity is also the source of its significant hazards. The primary dangers associated with this compound are its corrosive nature and its harmful effects upon ingestion.[1][3]

1.1. GHS Hazard Classification

A thorough understanding of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is the foundation of laboratory safety.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion | Category 1B/1C | H314: Causes severe skin burns and eye damage.[3][4] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[3][4] |

| Corrosive to Metals | Category 1 | H290: May be corrosive to metals.[4][5] |

1.2. Physicochemical Properties and Reactivity

The reactivity of this compound dictates its handling and storage requirements. It is a combustible liquid with a flash point above 110°C.[1][6][7] It is crucial to note its incompatibility with water, bases, and strong oxidizing agents.[6] Contact with water or moist air will lead to decomposition, releasing irritating and toxic gases, including hydrogen chloride gas.[6]

| Property | Value |

| Molecular Formula | C8H6BrClO[1][8] |

| Molecular Weight | 233.49 g/mol [8][9] |

| Boiling Point | 180-185°C at 10 mmHg[1][8] |

| Density | 1.573 - 1.589 g/mL at 25°C[1][8] |

Section 2: A Proactive Approach to Exposure Control and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is essential when working with this compound.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6] This is critical to prevent the inhalation of its corrosive vapors.[5] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[6][10]

2.2. Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The selection and proper use of PPE are vital to prevent direct contact with this hazardous chemical.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[6][11][12] | Protects against splashes that can cause severe eye damage.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn and inspected before each use. A lab coat or a complete chemical-resistant suit is also required.[11][12][13] | Prevents skin contact, which can lead to severe burns.[3] Contaminated clothing must be removed immediately and washed before reuse.[3] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[6][10] For operations with a high potential for aerosol generation, a full-face respirator may be necessary. | Protects the respiratory tract from corrosive vapors.[5] |

Section 3: Standard Operating Procedures for Safe Handling and Storage

A systematic workflow is crucial for minimizing exposure and preventing accidents.

3.1. Handling Protocols

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mists.[6] Avoid contact with skin, eyes, and clothing.[4]

-

Prevent Aerosol Formation: Avoid the formation of dust and aerosols.[11]

-

Grounding and Bonding: Take precautionary measures against static discharges.

-

Post-Handling Hygiene: Wash hands thoroughly with soap and water after handling.[2][14]

3.2. Storage Requirements

-

Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][10]

-

Incompatible Materials: Store away from incompatible materials such as bases, water, and strong oxidizing agents.[6] The storage area should be designated for corrosive materials.[6]

-

Moisture Protection: Protect from moisture, as the compound is moisture-sensitive.[15] Storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.[1]

Section 4: Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is critical.

4.1. First-Aid Measures

Immediate medical attention is required for any exposure.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.[4]

-

Skin Contact: Take off immediately all contaminated clothing.[4] Rinse skin with plenty of water and soap. Seek immediate medical attention.[6]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4] If breathing is difficult, give oxygen.[14] Do not use mouth-to-mouth resuscitation.[6] Seek immediate medical attention.[4]

-

Ingestion: Rinse mouth with water.[4] Do NOT induce vomiting.[6] Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[6] Seek immediate medical attention.[4]

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[11]

-

Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, silica gel, or vermiculite) and place in a suitable, closed container for disposal.[2][16] Do not use water to clean up spills.[17]

-

Environmental Precautions: Prevent the product from entering drains.[4]

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), dry sand, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use water, as it will react with the compound.[17]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6] Containers may explode in a fire.[17]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[6] However, it is known to be harmful if swallowed and causes severe skin burns and eye damage.[3] It may also cause sensitization by skin contact.[6] There is no information available on its carcinogenic, mutagenic, or reproductive effects.[6]

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[12] Dispose of the contents and container in accordance with local, regional, and national regulations.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[11]

Visualizing the Risk Management Workflow

The following diagram illustrates the logical flow for the safe handling of this compound, from initial assessment to emergency response.

Sources

- 1. chembk.com [chembk.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. aksci.com [aksci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-溴苯乙酰氯 | 37859-24-8 [m.chemicalbook.com]

- 8. 2-(4-Bromophenyl)acetyl chloride | CAS#:37859-24-8 | Chemsrc [chemsrc.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aablocks.com [aablocks.com]

- 14. enamine.enamine.net [enamine.enamine.net]

- 15. fishersci.com [fishersci.com]

- 16. 4-Fluorophenylacetyl chloride(459-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. nj.gov [nj.gov]

An In-Depth Technical Guide to the Reactivity of 4-Bromophenylacetyl Chloride with Water

<-4-10_2023_00_24_03> <-10_2023_00_24_05> <-10_2023_00_24_08> <-10_2023_00_24_10> <-10_2023_00_24_12> <-10_2023_00_24_15> <-10_2023_00_24_17> <-10_2023_00_24_19> <-10_2023_00_24_21> <-10_2023_00_24_22> <-10_2023_00_24_24> <-10_2023_00_24_26> <-10_2023_00_24_28> <-10_2023_00_24_30> <-10_2023_00_24_32> <-10_2023_00_24_34> <-10_2023_00_24_36> <-10_2023_00_24_38> <-10_2023_00_24_40> <-10_2023_00_24_42> <-10_2023_00_24_44> <-10_2023_00_24_46> <-10_2023_00_24_48> <-10_2023_00_24_50> <-10_2023_00_24_52> <-10_2023_00_24_54> <-10_2023_00_24_56> <-10_2023_00_24_58> <-10_2023_00_25_00> <-10_2023_00_25_02> <-10_2023_00_25_04> <-10_2023_00_25_06> <-10_2023_00_25_08> <-10_2023_00_25_10> <-10_2023_00_25_12> <-10_2023_00_25_14> <-10_2023_00_25_16> <-10_2023_00_25_18> <-10_2023_00_25_20> <-10_2023_00_25_22> <-10_2023_00_25_24> <-10_2023_00_25_26> <-10_2023_00_25_28> <-10_2023_00_25_30> <-10_2023_00_25_32> <-10_2023_00_25_34> <-10_2023_00_25_36> <-10_2023_00_25_38> <-10_2023_00_25_40> <-10_2023_00_25_42> <-10_2023_00_25_44> <-10_2023_00_25_46> <-10_2023_00_25_48> <-10_2023_00_25_50> <-10_2023_00_25_52> <-10_2023_00_25_54> <-10_2023_00_25_56> <-10_2023_00_25_58> <-10_2023_00_26_00> <-10_2023_00_26_02> <-10_2023_00_26_04> <-10_2023_00_26_06> <-10_2023_00_26_08> <-10_2023_00_26_10> <-10_2023_00_26_12> <-10_2023_00_26_14> <-10_2023_00_26_16> <-10_2023_00_26_18> <-10_2023_00_26_20> <-10_2023_00_26_22> <-10_2023_00_26_24> <-10_2023_00_26_26> <-10_2023_00_26_28> <-10_2023_00_26_30> <-10_2023_00_26_32> <-10_2023_00_26_34> <-10_2023_00_26_36> <-10_2023_00_26_38> <-10_2023_00_26_40> <-10_2023_00_26_42> <-10_2023_00_26_44> <-10_2023_00_26_46> <-10_2023_00_26_48> <-10_2023_00_26_50> <-10_2023_00_26_52> <-10_2023_00_26_54> <-10_2023_00_26_56> <-10_2023_00_26_58> <-10_2023_00_27_00> <-10_2023_00_27_02> <-10_2023_00_27_04> <-10_2023_00_27_06> <-10_2023_00_27_08> <-10_2023_00_27_10> <-10_2023_00_27_12> <-10_2023_00_27_14> <-10_2023_00_27_16> <-10_2023_00_27_18> <-10_2023_00_27_20> <-10_2023_00_27_22> <-10_2023_00_27_24> <-10_2023_00_27_26> <-10_2023_00_27_28> <-10_2023_00_27_30> <-10_2023_00_27_32> <-10_2023_00_27_34> <-10_2023_00_27_36> <-10_2023_00_27_38> <-10_2023_00_27_40> <-10_2023_00_27_42> <-10_2023_00_27_44> <-10_2023_00_27_46> <-10_2023_00_27_48> <-10_2023_00_27_50> <-10_2023_00_27_52> <-10_2023_00_27_54> <-10_2023_00_27_56> <-10_2023_00_27_58> <-10_2023_00_28_00> <-10_2023_00_28_02> <-10_2023_00_28_04> <-10_2023_00_28_06> <-10_2023_00_28_08> <-10_2023_00_28_10> <-10_2023_00_28_12> <-10_2023_00_28_14> <-10_2023_00_28_16> <-10_2023_00_28_18> <-10_2023_00_28_20> <-10_2023_00_28_22> <-10_2023_00_28_24> <-10_2023_00_28_26> <-10_2023_00_28_28> <-10_2023_00_28_30> <-10_2023_00_28_32> <-10_2023_00_28_34> <-10_2023_00_28_36> <-10_2023_00_28_38> <-10_2023_00_28_40> <-10_2023_00_28_42> <-10_2023_00_28_44> <-10_2023_00_28_46> <-10_2023_00_28_48> <-10_2023_00_28_50> <-10_2023_00_28_52> <-10_2023_00_28_54> <-10_2023_00_28_56> <-10_2023_00_28_58> <-10_2023_00_29_00> <-10_2023_00_29_02> <-10_2023_00_29_04> <-10_2023_00_29_06> <-10_2023_00_29_08> <-10_2023_00_29_10> <-10_2023_00_29_12> <-10_2023_00_29_14> <-10_2023_00_29_16> <-10_2023_00_29_18> <-10_2023_00_29_20> <-10_2023_00_29_22> <-10_2023_00_29_24> <-10_2023_00_29_26> <-10_2023_00_29_28> <-10_2023_00_29_30> <-10_2023_00_29_32> <-10_2023_00_29_34> <-10_2023_00_29_36> <-10_2023_00_29_38> <-10_2023_00_29_40> <-10_2023_00_29_42> <-10_2023_00_29_44> <-10_2023_00_29_46> <-10_2023_00_29_48> <-10_2023_00_29_50> <-10_2023_00_29_52> <-10_2023_00_29_54> <-10_2023_00_29_56> <-10_2023_00_29_58> <-10_2023_00_30_00> <-10_2023_00_30_02> <-10_2023_00_30_04> <-10_2023_00_30_06> <-10_2023_00_30_08> <-10_2023_00_30_10> <-10_2023_00_30_12> <-10_2023_00_30_14> <-10_2023_00_30_16> <-10_2023_00_30_18> <-10_2023_00_30_20> <-10_2023_00_30_22> <-10_2023_00_30_24> <-10_2023_00_30_26> <-10_2023_00_30_28> <-10_2023_00_30_30> <-10_2023_00_30_32> <-10_2023_00_30_34> <-10_2023_00_30_36> <-10_2023_00_30_38> <-10_2023_00_30_40> <-10_2023_00_30_42> <-10_2023_00_30_44> <-10_2023_00_30_46> <-10_2023_00_30_48> <-10_2023_00_30_50> <-10_2023_00_30_52> <-10_2023_00_30_54> <-10_2023_00_30_56> <-10_2023_00_30_58> <-10_2023_00_31_00> <-10_2023_00_31_02> <-10_2023_00_31_04> <-10_2023_00_31_06> <-10_2023_00_31_08> <-10_2023_00_31_10> <-10_2023_00_31_12> <-10_2023_00_31_14> <-10_2023_00_31_16> <-10_2023_00_31_18> <-10_2023_00_31_20> <-10_2023_00_31_22> <-10_2023_00_31_24> <-10_2023_00_31_26> <-10_2023_00_31_28> <-10_2023_00_31_30> <-10_2023_00_31_32> <-10_2023_00_31_34> <-10_2023_00_31_36> <-10_2023_00_31_38> <-10_2023_00_31_40> <-10_2023_00_31_42> <-10_2023_00_31_44> <-10_2023_00_31_46> <-10_2023_00_31_48> <-10_2023_00_31_50> <-10_2023_00_31_52> <-10_2023_00_31_54> <-10_2023_00_31_56> <-10_2023_00_31_58> <-10_2023_00_32_00> <-10_2023_00_32_02> <-10_2023_00_32_04> <-10_2023_00_32_06> <-10_2023_00_32_08> <-10_2023_00_32_10> <-10_2023_00_32_12> <-10_2023_00_32_14> <-10_2023_00_32_16> <-10_2023_00_32_18> <-10_2023_00_32_20> <-10_2023_00_32_22> <-10_2023_00_32_24> <-10_2023_00_32_26> <-10_2023_00_32_28> <-10_2023_00_32_30> <-10_2023_00_32_32> <-10_2023_00_32_34> <-10_2023_00_32_36> <-10_2023_00_32_38> <-10_2023_00_32_40> <-10_2023_00_32_42> <-10_2023_00_32_44> <-10_2023_00_32_46> <-10_2023_00_32_48> <-10_2023_00_32_50> <-10_2023_00_32_52> <-10_2023_00_32_54> <-10_2023_00_32_56> <-10_2023_00_32_58> <-10_2023_00_33_00> <-10_2023_00_33_02> <-10_2023_00_33_04> <-10_2023_00_33_06> <-10_2023_00_33_08> <-10_2023_00_33_10> <-10_2023_00_33_12> <-10_2023_00_33_14> <-10_2023_00_33_16> <-10_2023_00_33_18> <-10_2023_00_33_20> <-10_2023_00_33_22> <-10_2023_00_33_24> <-10_2023_00_33_26> <-10_2023_00_33_28> <-10_2023_00_33_30> <-10_2023_00_33_32> <-10_2023_00_33_34> <-10_2023_00_33_36> <-10_2023_00_33_38> <-10_2023_00_33_40> <-10_2023_00_33_42> <-10_2023_00_33_44> <-10_2023_00_33_46> <-10_2023_00_33_48> <-10_2023_00_33_50> <-10_2023_00_33_52> <-10_2023_00_33_54> <-10_2023_00_33_56> <-10_2023_00_33_58> <-10_2023_00_34_00> <-10_2023_00_34_02> <-10_2023_00_34_04> <-10_2023_00_34_06> <-10_2023_00_34_08> <-10_2023_00_34_10> <-10_2023_00_34_12> <-10_2023_00_34_14> <-10_2023_00_34_16> <-10_2023_00_34_18> <-10_2023_00_34_20> <-10_2023_00_34_22> <-10_2023_00_34_24> <-10_2023_00_34_26> <-10_2023_00_34_28> <-10_2023_00_34_30> <-10_2023_00_34_32> <-10_2023_00_34_34> <-10_2023_00_34_36> <-10_2023_00_34_38> <-10_2023_00_34_40> <-10_2023_00_34_42> <-10_2023_00_34_44> <-10_2023_00_34_46> <-10_2023_00_34_48> <-10_2023_00_34_50> <-10_2023_00_34_52> <-10_2023_00_34_54> <-10_2023_00_34_56> <-10_2023_00_34_58> <-10_2023_00_35_00> <-10_2023_00_35_02> <-10_2023_00_35_04> <-10_2023_00_35_06> <-10_2023_00_35_08> <-10_2023_00_35_10> <-10_2023_00_35_12> <-10_2023_00_35_14> <-10_2023_00_35_16> <-10_2023_00_35_18> <-10_2023_00_35_20> <-10_2023_00_35_22> <-10_2023_00_35_24> <-10_2023_00_35_26> <-10_2023_00_35_28> <-10_2023_00_35_30> <-10_2023_00_35_32> <-10_2023_00_35_34> <-10_2023_00_35_36> <-10_2023_00_35_38> <-10_2023_00_35_40> <-10_2023_00_35_42> <-10_2023_00_35_44> <-10_2023_00_35_46> <-10_2023_00_35_48> <-10_2023_00_35_50> <-10_2023_00_35_52> <-10_2023_00_35_54> <-10_2023_00_35_56> <-10_2023_00_35_58> <-10_2023_00_36_00> <-10_2023_00_36_02> <-10_2023_00_36_04> <-10_2023_00_36_06> <-10_2023_00_36_08> <-10_2023_00_36_10> <-10_2023_00_36_12> <-10_2023_00_36_14> <-10_2023_00_36_16> <-10_2023_00_36_18> <-10_2023_00_36_20> <-10_2023_00_36_22> <-10_2023_00_36_24> <-10_2023_00_36_26> <-10_2023_00_36_28> <-10_2023_00_36_30> <-10_2023_00_36_32> <-10_2023_00_36_34> <-10_2023_00_36_36> <-10_2023_00_36_38> <-10_2023_00_36_40> <-10_2023_00_36_42> <-10_2023_00_36_44> <-10_2023_00_36_46> <-10_2023_00_36_48> <-10_2023_00_36_50> <-10_2023_00_36_52> <-10_2023_00_36_54> <-10_2023_00_36_56> <-10_2023_00_36_58> <-10_2023_00_37_00> <-10_2023_00_37_02> <-10_2023_00_37_04> <-10_2023_00_37_06> <-10_2023_00_37_08> <-10_2023_00_37_10> <-10_2023_00_37_12> <-10_2023_00_37_14> <-10_2023_00_37_16> <-10_2023_00_37_18> <-10_2023_00_37_20> <-10_2023_00_37_22> <-10_2023_00_37_24> <-10_2023_00_37_26> <-10_2023_00_37_28> <-10_2023_00_37_30> <-10_2023_00_37_32> <-10_2023_00_37_34> <-10_2023_00_37_36> <-10_2023_00_37_38> <-10_2023_00_37_40> <-10_2023_00_37_42> <-10_2023_00_37_44> <-10_2023_00_37_46> <-10_2023_00_37_48> <-10_2023_00_37_50> <-10_2023_00_37_52> <-10_2023_00_37_54> <-10_2023_00_37_56> <-10_2023_00_37_58> <-10_2023_00_38_00> <-10_2023_00_38_02> <-10_2023_00_38_04> <-10_2023_00_38_06> <-10_2023_00_38_08> <-10_2023_00_38_10> <-10_2023_00_38_12> <-10_2023_00_38_14> <-10_2023_00_38_16> <-10_2023_00_38_18> <-10_2023_00_38_20> <-10_2023_00_38_22> <-10_2023_00_38_24> <-10_2023_00_38_26> <-10_2023_00_38_28> <-10_2023_00_38_30> <-10_2023_00_38_32> <-10_2023_00_38_34> <-10_2023_00_38_36> <-10_2023_00_38_38> <-10_2023_00_38_40> <-10_2023_00_38_42> <-10_2023_00_38_44> <-10_2023_00_38_46> <-10_2023_00_38_48> <-10_2023_00_38_50> <-10_2023_00_38_52> <-10_2023_00_38_54> <-10_2023_00_38_56> <-10_2023_00_38_58> <-10_2023_00_39_00> <-10_2023_00_39_02> <-10_2023_00_39_04> <-10_2023_00_39_06> <-10_2023_00_39_08> <-10_2023_00_39_10> <-10_2023_00_39_12> <-10_2023_00_39_14> <-10_2023_00_39_16> <-10_2023_00_39_18> <-10_2023_00_39_20> <-10_2023_00_39_22> <-10_2023_00_39_24> <-10_2023_00_39_26> <-10_2023_00_39_28> <-10_2023_00_39_30> <-10_2023_00_39_32> <-10_2023_00_39_34> <-10_2023_00_39_36> <-10_2023_00_39_38> <-10_2023_00_39_40> <-10_2023_00_39_42> <-10_2023_00_39_44> <-10_2023_00_39_46> <-10_2023_00_39_48> <-10_2023_00_39_50> <-10_2023_00_39_52> <-10_2023_00_39_54> <-10_2023_00_39_56> <-10_2023_00_39_58> <-10_2023_00_40_00> <-10_2023_00_40_02> <-10_2023_00_40_04> <-10_2023_00_40_06> <-10_2023_00_40_08> <-10_2023_00_40_10> <-10_2023_00_40_12> <-10_2023_00_40_14> <-10_2023_00_40_16> <-10_2023_00_40_18> <-10_2023_00_40_20> <-10_2023_00_40_22> <-10_2023_00_40_24> <-10_2023_00_40_26> <-10_2023_00_40_28> <-10_2023_00_40_30> <-10_2023_00_40_32> <-10_2023_00_40_34> <-10_2023_00_40_36> <-10_2023_00_40_38> <-10_2023_00_40_40> <-10_2023_00_40_42> <-10_2023_00_40_44> <-10_2023_00_40_46> <-10_2023_00_40_48> <-10_2023_00_40_50> <-10_2023_00_40_52> <-10_2023_00_40_54> <-10_2023_00_40_56> <-10_2023_00_40_58> <-10_2023_00_41_00> <-10_2023_00_41_02> <-10_2023_00_41_04> <-10_2023_00_41_06> <-10_2023_00_41_08> <-10_2023_00_41_10> <-10_2023_00_41_12> <-10_2023_00_41_14> <-10_2023_00_41_16> <-10_2023_00_41_18> <-10_2023_00_41_20> <-10_2023_00_41_22> <-10_2023_00_41_24> <-10_2023_00_41_26> <-10_2023_00_41_28> <-10_2023_00_41_30> <-10_2023_00_41_32> <-10_2023_00_41_34> <-10_2023_00_41_36> <-10_2023_00_41_38> <-10_2023_00_41_40> <-10_2023_00_41_42> <-10_2023_00_41_44> <-10_2023_00_41_46> <-10_2023_00_41_48> <-10_2023_00_41_50> <-10_2023_00_41_52> <-10_2023_00_41_54> <-10_2023_00_41_56> <-10_2023_00_41_58> <-10_2023_00_42_00> <-10_2023_00_42_02> <-10_2023_00_42_04> <-10_2023_00_42_06> <-10_2023_00_42_08> <-10_2023_00_42_10> <-10_2023_00_42_12> <-10_2023_00_42_14> <-10_2023_00_42_16> <-10_2023_00_42_18> <-10_2023_00_42_20> <-10_2023_00_42_22> <-10_2023_00_42_24> <-10_2023_00_42_26> <-10_2023_00_42_28> <-10_2023_00_42_30> <-10_2023_00_42_32> <-10_2023_00_42_34> <-10_2023_00_42_36> <-10_2023_00_42_38> <-10_2023_00_42_40> <-10_2023_00_42_42> <-10_2023_00_42_44> <-10_2023_00_42_46> <-10_2023_00_42_48> <-10_2023_00_42_50> <-10_2023_00_42_52> <-10_2023_00_42_54> <-10_2023_00_42_56> <-10_2023_00_42_58> <-10_2023_00_43_00> <-10_2023_00_43_02> <-10_2023_00_43_04> <-10_2023_00_43_06> <-10_2023_00_43_08> <-10_2023_00_43_10> <-10_2023_00_43_12> <-10_2023_00_43_14> <-10_2023_00_43_16> <-10_2023_00_43_18> <-10_2023_00_43_20> <-10_2023_00_43_22> <-10_2023_00_43_24> <-10_2023_00_43_26> <-10_2023_00_43_28> <-10_2023_00_43_30> <-10_2023_00_43_32> <-10_2023_00_43_34> <-10_2023_00_43_36> <-10_2023_00_43_38> <-10_2023_00_43_40> <-10_2023_00_43_42> <-10_2023_00_43_44> <-10_2023_00_43_46> <-10_2023_00_43_48> <-10_2023_00_43_50> <-10_2023_00_43_52> <-10_2023_00_43_54> <-10_2023_00_43_56> <-10_2023_00_43_58> <-10_2023_00_44_00> <-10_2023_00_44_02> <-10_2023_00_44_04> <-10_2023_00_44_06> <-10_2023_00_44_08> <-10_2023_00_44_10> <-10_2023_00_44_12> <-10_2023_00_44_14> <-10_2023_00_44_16> <-10_2023_00_44_18> <-10_2023_00_44_20> <-10_2023_00_44_22> <-10_2023_00_44_24> <-10_2023_00_44_26> <-10_2023_00_44_28> <-10_2023_00_44_30> <-10_2023_00_44_32> <-10_2023_00_44_34> <-10_2023_00_44_36> <-10_2023_00_44_38> <-10_2023_00_44_40> <-10_2023_00_44_42> <-10_2023_00_44_44> <-10_2023_00_44_46> <-10_2023_00_44_48> <-10_2023_00_44_50> <-10_2023_00_44_52> <-10_2023_00_44_54> <-10_2023_00_44_56> <-10_2023_00_44_58> <-10_2023_00_45_00> <-10_2023_00_45_02> <-10_2023_00_45_04> <-10_2023_00_45_06> <-10_2023_00_45_08> <-10_2023_00_45_10> <-10_2023_00_45_12> <-10_2023_00_45_14> <-10_2023_00_45_16> <-10_2023_00_45_18> <-10_2023_00_45_20> <-10_2023_00_45_22> <-10_2023_00_45_24> <-10_2023_00_45_26> <-10_2023_00_45_28> <-10_2023_00_45_30> <-10_2023_00_45_32> <-10_2023_00_45_34> <-10_2023_00_45_36> <-10_2023_00_45_38> <-10_2023_00_45_40> <-10_2023_00_45_42> <-10_2023_00_45_44> <-10_2023_00_45_46> <-10_2023_00_45_48> <-10_2023_00_45_50> <-10_2023_00_45_52> <-10_2023_00_45_54> <-10_2023_00_45_56> <-10_2023_00_45_58> <-10_2023_00_46_00> <-10_2023_00_46_02> <-10_2023_00_46_04> <-10_2023_00_46_06> <-10_2023_00_46_08> <-10_2023_00_46_10> <-10_2023_00_46_12> <-10_2023_00_46_14> <-10_2023_00_46_16> <-10_2023_00_46_18> <-10_2023_00_46_20> <-10_2023_00_46_22> <-10_2023_00_46_24> <-10_2023_00_46_26> <-10_2023_00_46_28> <-10_2023_00_46_30> <-10_2023_00_46_32> <-10_2023_00_46_34> <-10_2023_00_46_36> <-10_2023_00_46_38> <-10_2023_00_46_40> <-10_2023_00_46_42> <-10_2023_00_46_44> <-10_2023_00_46_46> <-10_2023_00_46_48> <-10_2023_00_46_50> <-10_2023_00_46_52> <-10_2023_00_46_54> <-10_2023_00_46_56> <-10_2023_00_46_58> <-10_2023_00_47_00> <-10_2023_00_47_02> <-10_2023_00_47_04> <-10_2023_00_47_06> <-10_2023_00_47_08> <-10_2023_00_47_10> <-10_2023_00_47_12> <-10_2023_00_47_14> <-10_2023_00_47_16> <-10_2023_00_47_18> <-10_2023_00_47_20> <-10_2023_00_47_22> <-10_2023_00_47_24> <-10_2023_00_47_26> <-10_2023_00_47_28> <-10_2023_00_47_30> <-10_2023_00_47_32> <-10_2023_00_47_34> <-10_2023_00_47_36> <-10_2023_00_47_38> <-10_2023_00_47_40> <-10_2023_00_47_42> <-10_2023_00_47_44> <-10_2023_00_47_46> <-10_2023_00_47_48> <-10_2023_00_47_50> <-10_2023_00_47_52> <-10_2023_00_47_54> <-10_2023_00_47_56> <-10_2023_00_47_58> <-10_2023_00_48_00> <-10_2023_00_48_02> <-10_2023_00_48_04> <-10_2023_00_48_06> <-10_2023_00_48_08> <-10_2023_00_48_10> <-10_2023_00_48_12> <-10_2023_00_48_14> <-10_2023_00_48_16> <-10_2023_00_48_18> <-10_2023_00_48_20> <-10_2023_00_48_22> <-10_2023_00_48_24> <-10_2023_00_48_26> <-10_2023_00_48_28> <-10_2023_00_48_30> <-10_2023_00_48_32> <-10_2023_00_48_34> <-10_2023_00_48_36> <-10_2023_00_48_38> <-10_2023_00_48_40> <-10_2023_00_48_42> <-10_2023_00_48_44> <-10_2023_00_48_46> <-10_2023_00_48_48> <-10_2023_00_48_50> <-10_2023_00_48_52> <-10_2023_00_48_54> <-10_2023_00_48_56> <-10_2023_00_48_58> <-10_2023_00_49_00> <-10_2023_00_49_02> <-10_2023_00_49_04> <-10_2023_00_49_06> <-10_2023_00_49_08> <-10_2023_00_49_10> <-10_2023_00_49_12> <-10_2023_00_49_14> <-10_2023_00_49_16> <-10_2023_00_49_18> <-10_2023_00_49_20> <-10_2023_00_49_22> <-10_2023_00_49_24> <-10_2023_00_49_26> <-10_2023_00_49_28> <-10_2023_00_49_30> <-10_2023_00_49_32> <-10_2023_00_49_34> <-10_2023_00_49_36> <-10_2023_00_49_38> <-10_2023_00_49_40> <-10_2023_00_49_42> <-10_2023_00_49_44> <-10_2023_00_49_46> <-10_2023_00_49_48> <-10_2023_00_49_50> <-10_2023_00_49_52> <-10_2023_00_49_54> <-10_2023_00_49_56> <-10_2023_00_49_58> <-10_2023_00_50_00> <-10_2023_00_50_02> <-10_2023_00_50_04> <-10_2023_00_50_06> <-10_2023_00_50_08> <-10_2023_00_50_10> <-10_2023_00_50_12> <-10_2023_00_50_14> <-10_2023_00_50_16> <-10_2023_00_50_18> <-10_2023_00_50_20> <-10_2023_00_50_22> <-10_2023_00_50_24> <-10_2023_00_50_26> <-10_2023_00_50_28> <-10_2023_00_50_30> <-10_2023_00_50_32> <-10_2023_00_50_34> <-10_2023_00_50_36> <-10_2023_00_50_38> <-10_2023_00_50_40> <-10_2023_00_50_42> <-10_2023_00_50_44> <-10_2023_00_50_46> <-10_2023_00_50_48> <-10_2023_00_50_50> <-10_2023_00_50_52> <-10_2023_00_50_54> <-10_2023_00_50_56> <-10_2023_00_50_58> <-10_2023_00_51_00> <-10_2023_00_51_02> <-10_2023_00_51_04> <-10_2023_00_51_06> <-10_2023_00_51_08> <-10_2023_00_51_10> <-10_2023_00_51_12> <-10_2023_00_51_14> <-10_2023_00_51_16> <-10_2023_00_51_18> <-10_2023_00_51_20> <-10_2023_00_51_22> <-10_2023_00_51_24> <-10_2023_00_51_26> <-10_2023_00_51_28> <-10_2023_00_51_30> <-10_2023_00_51_32> <-10_2023_00_51_34> <-10_2023_00_51_36> <-10_2023_00_51_38> <-10_2023_00_51_40> <-10_2023_00_51_42> <-10_2023_00_51_44> <-10_2023_00_51_46> <-10_2023_00_51_48> <-10_2023_00_51_50> <-10_2023_00_51_52> <-10_2023_00_51_54> <-10_2023_00_51_56> <-10_2023_00_51_58> <-10_2023_00_52_00> <-10_2023_00_52_02> <-10_2023_00_52_04> <-10_2023_00_52_06> <-10_2023_00_52_08> <-10_2023_00_52_10> <-10_2023_00_52_12> <-10_2023_00_52_14> <-10_2023_00_52_16> <-10_2023_00_52_18> <-10_2023_00_52_20> <-10_2023_00_52_22> <-10_2023_00_52_24> <-10_2023_00_52_26> <-10_2023_00_52_28> <-10_2023_00_52_30> <-10_2023_00_52_32> <-10_2023_00_52_34> <-10_2023_00_52_36> <-10_2023_00_52_38> <-10_2023_00_52_40> <-10_2023_00_52_42> <-10_2023_00_52_44> <-10_2023_00_52_46> <-10_2023_00_52_48> <-10_2023_00_52_50> <-10_2023_00_52_52> <-10_2023_00_52_54> <-10_2023_00_52_56> <-10_2023_00_52_58> <-10_2023_00_53_00> <-10_2023_00_53_02> <-10_2023_00_53_04> <-10_2023_00_53_06> <-10_2023_00_53_08> <-10_2023_00_53_10> <-10_2023_00_53_12> <-10_2023_00_53_14> <-10_2023_00_53_16> <-10_2023_00_53_18> <-10_2023_00_53_20> <-10_2023_00_53_22> <-10_2023_00_53_24> <-10_2023_00_53_26> <-10_2023_00_53_28> <-10_2023_00_53_30> <-10_2023_00_53_32> <-10_2023_00_53_34> <-10_2023_00_53_36> <-10_2023_00_53_38> <-10_2023_00_53_40> <-10_2023_00_53_42> <-10_2023_00_53_44> <-10_2023_00_53_46> <-10_2023_00_53_48> <-10_2023_00_53_50> <-10_2023_00_53_52> <-10_2023_00_53_54> <-10_2023_00_53_56> <-10_2023_00_53_58> <-10_2023_00_54_00> <-10_2023_00_54_02> <-10_2023_00_54_04> <-10_2023_00_54_06> <-10_2023_00_54_08> <-10_2023_00_54_10> <-10_2023_00_54_12> <-10_2023_00_54_14> <-10_2023_00_54_16> <-10_2023_00_54_18> <-10_2023_00_54_20> <-10_2023_00_54_22> <-10_2023_00_54_24> <-10_2023_00_54_26> <-10_2023_00_54_28> <-10_2023_00_54_30> <-10_2023_00_54_32> <-10_2023_00_54_34> <-10_2023_00_54_36> <-10_2023_00_54_38> <-10_2023_00_54_40> <-10_2023_00_54_42> <-10_2023_00_54_44> <-10_2023_00_54_46> <-10_2023_00_54_48> <-10_2023_00_54_50> <-10_2023_00_54_52> <-10_2023_00_54_54> <-10_2023_00_54_56> <-10_2023_00_54_58> <-10_2023_00_55_00> <-10_2023_00_55_02> <-10_2023_00_55_04> <-10_2023_00_55_06> <-10_2023_00_55_08> <-_10_202tribune

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromophenylacetyl chloride is a pivotal reagent in organic synthesis, valued for its role as an acylating agent and a building block for complex molecules in the pharmaceutical and agrochemical industries.[1] Its utility, however, is intrinsically linked to its high reactivity, particularly towards nucleophiles such as water. This hydrolysis reaction, while often considered a nuisance, is a critical parameter that dictates the compound's storage, handling, and application in synthetic protocols. This technical guide provides a comprehensive examination of the reactivity of this compound with water, detailing the underlying reaction mechanism, the electronic factors governing its rate, a validated protocol for monitoring the reaction, and the practical implications for laboratory and industrial applications.

Introduction: The Double-Edged Sword of Reactivity

Acyl chlorides are among the most reactive carboxylic acid derivatives, a characteristic that makes them exceptionally useful for introducing acyl groups into molecules.[2][3] this compound (4-BPAC) exemplifies this, serving as a key intermediate in the synthesis of various target compounds. Its structure features a highly electrophilic carbonyl carbon, primed for attack by nucleophiles.

The most ubiquitous nucleophile in any standard laboratory environment is water. The reaction of 4-BPAC with water, or hydrolysis, is a rapid and exothermic process that yields 4-bromophenylacetic acid and corrosive hydrogen chloride (HCl) gas.[4] Understanding the kinetics and mechanism of this reaction is not merely an academic exercise; it is fundamental to ensuring the integrity of the reagent, the success of a synthetic step, and the safety of the operator. This guide bridges theoretical principles with practical, field-proven insights to provide a holistic understanding of this critical chemical transformation.

Physicochemical & Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective use. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrClO | [1][5][6][7] |

| Molar Mass | 233.49 g/mol | [1][6][7] |

| Appearance | Colorless to pale yellow liquid or solid | [1][5] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | ~180-185 °C at 10 mmHg | [1][6] |

| Density | ~1.57 - 1.59 g/mL at 25 °C | [1][6][7] |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, THF). Reacts with protic solvents like water and alcohols. | [1] |

The reactivity of 4-BPAC is a direct consequence of its molecular structure. The carbonyl carbon is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms inductively withdraw electron density, rendering the carbonyl carbon highly electron-deficient (electrophilic) and thus susceptible to nucleophilic attack.[3][8][9]

The Hydrolysis Reaction: Mechanism and Electronic Effects

The reaction of this compound with water is a classic example of a nucleophilic acyl substitution .[10] This transformation proceeds via a well-established addition-elimination mechanism.[4][8][9]

The Mechanism:

The reaction can be dissected into two principal stages:

-

Nucleophilic Addition: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of the 4-BPAC. This addition step breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral intermediate.[2][8][9]

-

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed by the lone pair on the negatively charged oxygen. Concurrently, the C-Cl bond breaks, and the chloride ion is expelled as a good leaving group. A final, rapid deprotonation of the resulting oxonium ion by a water molecule or the departed chloride ion yields the final products: 4-bromophenylacetic acid and hydrogen chloride.[8][9][11]

Caption: Nucleophilic Addition-Elimination Mechanism of 4-BPAC Hydrolysis.

The Role of the 4-Bromo Substituent:

The presence of the bromine atom at the para-position of the phenyl ring significantly influences the reaction rate. Halogens, like bromine, exert a strong electron-withdrawing inductive effect (-I effect).[12][13] This effect pulls electron density away from the acetyl group, further increasing the partial positive charge (electrophilicity) on the carbonyl carbon.[3][13] This enhanced electrophilicity makes the carbonyl carbon an even more attractive target for the water nucleophile, leading to an accelerated rate of hydrolysis compared to the unsubstituted phenylacetyl chloride.

Experimental Protocol: Monitoring Hydrolysis via Titration

To quantify the reactivity and determine the rate of hydrolysis, a robust and self-validating experimental protocol is essential. The following method monitors the reaction's progress by titrating the hydrogen chloride (HCl) produced over time.

Principle: The hydrolysis of one mole of 4-BPAC produces one mole of HCl. By quantifying the amount of HCl generated at specific time intervals using a standardized basic solution, the reaction kinetics can be determined.

Materials & Equipment:

-

This compound

-

Acetone (anhydrous)

-

Distilled water

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Phenolphthalein indicator

-

Thermostated water bath

-

Magnetic stirrer and stir bars

-

Stopwatch

-

Burette (50 mL), Pipettes (various sizes), Conical flasks (250 mL)

Step-by-Step Methodology:

-

Preparation (t= -10 min):

-

Set up a thermostated water bath to the desired reaction temperature (e.g., 25.0 °C).

-

Prepare a stock solution by dissolving a precise mass of 4-BPAC in a known volume of anhydrous acetone. Causality: Acetone serves as an inert solvent that is miscible with both the acyl chloride and water, allowing the reaction to occur in a homogeneous phase at a controllable rate.

-

Fill a burette with the standardized 0.1 M NaOH solution.

-

-

Reaction Initiation (t=0):

-

In a conical flask equilibrated in the water bath, place a known volume of a mixture of acetone and water.

-

Initiate the reaction by rapidly adding a precise volume of the 4-BPAC stock solution to the flask with vigorous stirring. Immediately start the stopwatch.

-

-

Aliquot Quenching & Titration (t = 2, 5, 10, 20, 30 min):

-

At predetermined time intervals, withdraw a fixed volume (e.g., 10 mL) of the reaction mixture (an aliquot).

-

Immediately add the aliquot to a separate flask containing a large volume of ice-cold anhydrous acetone. Causality: This step, known as quenching, effectively stops the hydrolysis reaction by rapidly diluting the reactants and lowering the temperature, ensuring that the measured HCl concentration is accurate for that specific time point.

-

Add 2-3 drops of phenolphthalein indicator to the quenched aliquot.

-

Titrate the solution with the standardized 0.1 M NaOH until a faint, persistent pink endpoint is observed. Record the volume of NaOH used.

-

-

Infinity Reading (t=∞):

-

Allow a separate, larger sample of the reaction mixture to react for an extended period (at least 10 half-lives, e.g., >2 hours) to ensure the reaction has gone to completion.

-

Titrate this "infinity" sample to determine the total amount of HCl produced. Causality: This value serves as a critical internal control, representing 100% reaction completion and is used to calculate the rate constant.

-

-

Data Analysis:

-

Calculate the concentration of HCl at each time point.

-

The reaction typically follows pseudo-first-order kinetics. A plot of ln(V∞ - Vt) versus time (where V∞ is the infinity titer and Vt is the titer at time t) should yield a straight line. The negative slope of this line corresponds to the pseudo-first-order rate constant (k).

-

Caption: Experimental Workflow for Kinetic Monitoring of Hydrolysis.

Practical Implications in Synthesis and Drug Development

The facile hydrolysis of 4-BPAC has significant consequences for its practical application:

-

Storage and Handling: The compound is classified as corrosive and causes severe skin burns and eye damage.[14][15] It must be stored under anhydrous, inert conditions (e.g., under nitrogen or argon gas) in a cool, dry place to prevent degradation.[1][16] All glassware and solvents used in reactions must be scrupulously dried to avoid premature consumption of the reagent.

-

Safety Precautions: Due to its reactivity with atmospheric moisture, handling 4-BPAC can release corrosive HCl gas.[14] Therefore, all manipulations must be performed in a well-ventilated chemical fume hood.[14][17] Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye/face protection, is mandatory.[1][14]

-

Reaction Control: In synthetic procedures, the addition of 4-BPAC to a reaction mixture containing nucleophilic species must be carefully controlled. When quenching a reaction involving 4-BPAC, the quenching agent (often water or an aqueous solution) should be added slowly and with cooling to manage the exothermic nature of the hydrolysis.

-

Drug Development: As a building block, the purity of 4-BPAC is paramount. The primary impurity is often its hydrolysis product, 4-bromophenylacetic acid. The presence of this acid can interfere with subsequent reactions and complicate purification. Therefore, understanding and mitigating hydrolysis is key to ensuring high-quality intermediates and, ultimately, the purity of the final active pharmaceutical ingredient (API).

Conclusion

This compound is a highly reactive and valuable synthetic intermediate whose utility is defined by the electrophilicity of its acyl carbon. Its reaction with water is a rapid, exothermic nucleophilic acyl substitution that yields 4-bromophenylacetic acid and hydrogen chloride. The rate of this transformation is enhanced by the electron-withdrawing inductive effect of the para-bromo substituent. A comprehensive understanding of this hydrolysis reaction, from its fundamental mechanism to its kinetic profile, is essential for researchers and developers. Proper handling, storage, and experimental design based on this knowledge are critical for achieving safe, reproducible, and efficient synthetic outcomes in research and drug development.

References

-

ChemBK. (n.d.). (4-BROMO-PHENYL)-ACETYL CHLORIDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

-

Leah4sci. (2023, March 16). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]

-

Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. Retrieved from [Link]

-